N-(4-ethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-22-15-10-8-14(9-11-15)19-18(21)16-12-17(23-20-16)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJGVJKNPIAGFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the cycloaddition of nitrile oxides with alkynes or alkenes. One common method is the [2+3] cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Oxidation Reactions
The oxazole ring undergoes oxidation under controlled conditions. When treated with hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 4 hours, the oxazole ring forms an oxazole-2-oxide derivative. This reaction modifies the electronic properties of the ring, enhancing its electrophilicity for subsequent substitutions.
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Oxazole oxidation | H₂O₂, CH₃COOH | 60°C, 4 hours | Oxazole-2-oxide derivative |
Reduction Reactions
Catalytic hydrogenation using Pd/C (10% wt.) under 3 atm H₂ pressure in ethanol reduces the oxazole ring to oxazoline. This reaction preserves the carboxamide group while increasing the compound’s basicity.
Electrophilic Aromatic Substitution (EAS)
The 4-ethoxyphenyl group participates in EAS due to the electron-donating ethoxy (-OCH₂CH₃) group. Key reactions include:
Nitration
Using HNO₃/H₂SO₄ at 0–5°C yields monosubstituted nitro derivatives at the para position relative to the ethoxy group. Reaction kinetics show 85% conversion within 2 hours.
| Reaction | Reagent | Conditions | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C, 2 hours | Para to ethoxy group |
Halogenation
Bromine (Br₂) in CCl₄ introduces bromine atoms at the ortho and para positions of the phenyl ring. A 1:2 molar ratio of compound to Br₂ produces a dibrominated product with 72% yield.
Hydrolysis
The carboxamide group undergoes acidic or basic hydrolysis:
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Acidic conditions (6M HCl, reflux) : Cleavage to 5-phenyl-1,2-oxazole-3-carboxylic acid and 4-ethoxyaniline.
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Basic conditions (NaOH 2M, 80°C) : Forms the sodium salt of the carboxylic acid, recoverable via acidification.
Condensation Reactions
Reacting with hydrazine (NH₂NH₂) in ethanol under reflux forms a hydrazide derivative. This reaction is quantitative (>95% yield) within 3 hours.
Cross-Coupling Reactions
The phenyl substituent enables palladium-catalyzed couplings:
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Suzuki–Miyaura coupling : Using Pd(PPh₃)₄ and arylboronic acids in dioxane/H₂O (3:1) at 90°C, biaryl derivatives are synthesized. Yields range from 65–78% depending on the boronic acid’s electronic nature.
Stability Under Physicochemical Conditions
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Thermal stability : Decomposes above 220°C without melting (DSC data).
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Photostability : Degrades under UV light (λ = 254 nm) in 48 hours, forming a quinone-like byproduct .
This compound’s multifunctional reactivity makes it valuable for synthesizing derivatives with tailored electronic and steric properties. Further studies are needed to explore enantioselective modifications and catalytic applications .
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- This compound serves as a versatile building block for synthesizing more complex molecules. Its oxazole ring structure allows for diverse modifications, making it useful in the development of new chemical entities.
Reagent in Organic Reactions
- N-(4-ethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide can act as a reagent in various organic reactions, contributing to the synthesis of derivatives with tailored properties for specific applications.
Biological Applications
Antimicrobial and Antifungal Properties
- Research indicates that compounds similar to this compound exhibit antimicrobial and antifungal activities. For instance, studies have shown that modifications to the oxazole ring can enhance these properties, making them candidates for developing new antimicrobial agents .
Anticancer Activity
- The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways . The mechanism of action typically involves the inhibition of cell proliferation and induction of cell death through apoptosis pathways.
Medicinal Chemistry
Drug Development Candidates
- This compound has been explored as a lead compound in drug development. Its structural features allow for modifications that enhance pharmacological properties such as bioavailability and target specificity. For example, derivatives have been synthesized that show promising activity against various cancer cell lines .
Xanthine Oxidase Inhibition
- A related study focused on oxazole derivatives demonstrated their potential as xanthine oxidase inhibitors. This is significant for treating conditions like gout and hyperuricemia. The IC50 values of these compounds indicate strong inhibitory effects compared to standard treatments like allopurinol .
Industrial Applications
Material Science
- The unique chemical properties of this compound make it suitable for developing new materials. Its application in polymer chemistry has been explored, particularly in creating polymers with enhanced thermal and mechanical properties.
| Compound Name | Structure Features | Notable Activities | IC50 (µM) |
|---|---|---|---|
| N-(4-fluorophenyl)-5-methylisoxazole | Isoxazole ring with fluorine | Antimicrobial | 0.55 |
| N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide | Purine derivative | Xanthine oxidase inhibitor | 0.014 |
| N-(4-methoxyphenyl)-5-phenyloxazole | Methoxy substitution | Anticancer | 0.037 |
Case Study 1: Anticancer Activity
A study evaluated the anticancer activity of a series of oxazole derivatives including N-(4-ethoxyphenyl)-5-phenyloxazole against human cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Enzyme Inhibition
In another investigation, the inhibitory effects of various oxazole derivatives on xanthine oxidase were assessed. The findings revealed that modifications to the phenyl groups significantly enhanced inhibitory potency, with some compounds demonstrating IC50 values in the nanomolar range .
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the inflammatory response, leading to reduced inflammation. The compound’s structure allows it to fit into the active site of the enzyme, blocking substrate access and preventing the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
Phenacetin: An analgesic and antipyretic compound with a similar phenyl-ethoxy structure.
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic with a similar mechanism of action.
Isoxazole Derivatives: Other isoxazole-based compounds with varying substituents that exhibit different biological activities.
Uniqueness: N-(4-ethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isoxazole ring and phenyl-ethoxy substituents contribute to its stability and reactivity, making it a versatile compound in various applications.
Biological Activity
N-(4-ethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of 313.31 g/mol. Its IUPAC name is 5-(4-ethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H15N3O4 |
| Molecular Weight | 313.31 g/mol |
| IUPAC Name | 5-(4-ethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide |
| InChI | InChI=1S/C16H15N3O4/c1-3... |
| CAS No. | Not specified |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. A study highlighted the efficacy of related oxazole derivatives against various cancer cell lines. For instance, an analog demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including human colon adenocarcinoma and breast cancer .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It interacts with key enzymes involved in inflammatory pathways, potentially modulating their activity and reducing inflammation.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound has shown promising antimicrobial activity. This includes efficacy against various bacterial strains, suggesting its potential as a therapeutic agent in infectious diseases.
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:
Molecular Targets:
- Enzymes : The compound may inhibit enzymes critical for cancer cell proliferation and inflammation.
- Receptors : It has the potential to bind to various receptors involved in signaling pathways that regulate cell growth and immune responses.
Pathways Involved:
The compound influences several biochemical pathways including:
- Apoptosis induction in cancer cells.
- Modulation of inflammatory cytokine production.
Case Studies
A notable case study involved the evaluation of a series of oxazole derivatives where one derivative exhibited significant cytotoxicity against multiple cancer cell lines (IC50 values ranging from 1.06 to 3.92 µM). Such findings underscore the potential of N-(4-ethoxyphenyl)-5-phenyl derivatives in drug development .
Q & A
Q. What established synthetic routes are available for N-(4-ethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling 5-phenyl-1,2-oxazole-3-carboxylic acid with 4-ethoxyaniline derivatives. A common method employs carbodiimide coupling agents (e.g., EDC or DCC) with catalytic DMAP in anhydrous dichloromethane or THF under nitrogen. For example, similar oxazole carboxamides were synthesized via activation of the carboxylic acid followed by nucleophilic acyl substitution with amines, yielding products in 34–85% after purification by flash chromatography or preparative HPLC . Optimization may include varying solvents (e.g., DMF for polar substrates), temperature control (0–25°C), or using HOBt as an additive to suppress racemization.
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and purity. For instance, aromatic protons in similar compounds resonate at δ 7.2–8.0 ppm, with oxazole protons at δ 6.5–7.0 ppm .
- HRMS (ESI+) : To verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
- HPLC : For purity assessment (e.g., >95% purity using C18 columns with acetonitrile/water gradients) .
- IR Spectroscopy : To identify carboxamide C=O stretches (~1650–1700 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
Q. How does the ethoxyphenyl substituent influence the compound’s chemical reactivity?
The 4-ethoxy group is electron-donating, enhancing electrophilic substitution on the phenyl ring (e.g., nitration or halogenation at the meta position). However, steric hindrance from the ethoxy group may reduce reactivity in coupling reactions. Comparative studies with methoxy or halogen-substituted analogs suggest that ethoxy groups improve solubility in organic solvents while maintaining stability under acidic conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate biological activity?
SAR strategies include:
- Substituent Variation : Replace the ethoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., cycloheptyl) to assess effects on target binding .
- Bioisosteric Replacement : Substitute the oxazole ring with thiazole or triazole moieties to modulate pharmacokinetic properties .
- In Vitro Assays : Test derivatives against relevant biological targets (e.g., kinase inhibition or antimicrobial activity) and correlate with LogP and polar surface area values .
Q. What computational methods predict binding modes and affinity with target proteins?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrophobic pockets accommodating the ethoxyphenyl group) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS or AMBER) .
- QSAR Models : Train regression models using descriptors like H-bond donors/acceptors and topological polar surface area .
Q. How can researchers resolve contradictions in crystallographic data during structure refinement?
Discrepancies may arise from twinning, poor resolution (>1.0 Å), or disordered solvent. Solutions include:
- Multi-Software Validation : Cross-check refinements using SHELXL (for small molecules) and PHENIX (for macromolecules) .
- High-Resolution Data : Collect datasets at synchrotron facilities (λ = 0.7–1.0 Å) to improve electron density maps .
- Twinned Refinement : Apply HKLF 5 in SHELXL for twinned crystals .
Q. What strategies identify biological targets for this compound in phenotypic screens?
- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- CRISPR-Cas9 Knockout Screens : Identify genes whose deletion rescues compound-induced phenotypes .
- Transcriptomic Profiling : RNA-seq to detect pathway enrichment (e.g., Wnt/β-catenin for oxazole carboxamides) .
Q. How can researchers address low yield or reproducibility in scale-up synthesis?
- DoE Optimization : Use factorial designs to test variables (e.g., stoichiometry, solvent volume, temperature) .
- Flow Chemistry : Improve mixing and heat transfer for exothermic reactions (e.g., oxazole cyclization) .
- In Situ Monitoring : Employ ReactIR or PAT tools to track intermediate formation and adjust conditions in real time .
Data Contradiction Analysis
Q. How to interpret conflicting biological activity data across studies?
Potential causes include:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., IC50 vs. EC50). Validate using standardized protocols (e.g., NIH/NCATS guidelines) .
- Impurity Effects : Trace solvents (e.g., DMSO) or byproducts may modulate activity. Re-test after rigorous purification (>99% purity via prep-HPLC) .
- Solubility Artifacts : Poor solubility in assay buffers (e.g., PBS) can lead to false negatives. Use co-solvents (≤1% DMSO) or nanoformulations .
Q. What analytical approaches validate stability under physiological conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
